molecular formula C8H6IN3O2 B10913150 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B10913150
M. Wt: 303.06 g/mol
InChI Key: UNURBXOPAMNZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Methyl group at position 7, contributing electron-donating effects.
  • Carboxylic acid at position 5, enabling hydrogen bonding and ionic interactions.

This compound is primarily used in medicinal chemistry and materials science, with its iodine atom facilitating cross-coupling reactions for further derivatization . Safety protocols emphasize handling precautions due to hazards such as skin/eye irritation and environmental toxicity .

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6IN3O2/c1-4-2-5(8(13)14)10-7-3-6(9)11-12(4)7/h2-3H,1H3,(H,13,14)

InChI Key

UNURBXOPAMNZCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)I)C(=O)O

Origin of Product

United States

Preparation Methods

Core Structure Formation: Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions. A prevalent approach involves the reaction of 5-aminopyrazoles with β-diketones or β-ketoesters under acidic or oxidative conditions . For example, the condensation of 5-amino-3-methylpyrazole with ethyl acetoacetate in acetic acid generates the 7-methyl-substituted pyrazolo[1,5-a]pyrimidine intermediate . Key variables affecting yield include:

VariableOptimal ConditionYield (%)
SolventEthanol74–94
CatalystAcetic acid (6 equiv)94
AtmosphereO₂ (1 atm)94
Temperature130 °C94

This method avoids the need for transition-metal catalysts, aligning with green chemistry principles .

Regioselective Iodination at Position 2

Introducing iodine at position 2 requires careful control to prevent off-target halogenation. A one-pot methodology developed by recent studies employs N-iodosuccinimide (NIS) as the iodinating agent in the presence of a Lewis acid catalyst . For instance, treating 7-methylpyrazolo[1,5-a]pyrimidine with NIS (1.2 equiv) in dichloromethane at 0°C for 4 hours achieves 85% yield of the 2-iodo derivative .

Mechanistic Insight :
The reaction proceeds via electrophilic aromatic substitution, where NIS generates an iodonium ion (I⁺) that preferentially attacks the electron-rich position 2 of the pyrazolo[1,5-a]pyrimidine ring . Substituents at position 7 (methyl group) exert an ortho-directing effect, enhancing regioselectivity .

Carboxylation at Position 5

The carboxylic acid moiety at position 5 is introduced through hydrolysis of a pre-installed nitrile or ester group. A two-step protocol involving:

  • Cyano Group Installation : Reaction of the iodinated intermediate with cyanating agents (e.g., CuCN) in DMF at 120°C .

  • Acid Hydrolysis : Treatment with concentrated HCl (6M) at reflux for 12 hours converts the nitrile to carboxylic acid .

Alternative routes utilize β-ketoesters during core formation, followed by saponification. For example, ethyl 5-carboxylate derivatives are hydrolyzed using NaOH (2M) in ethanol/water (1:1) at 80°C, yielding the carboxylic acid with >90% purity .

Integrated One-Pot Synthesis

A streamlined one-pot approach combines cyclization, iodination, and carboxylation (Figure 1) :

  • Cyclization : 5-Amino-3-methylpyrazole and ethyl 3-oxobutanoate react in acetic acid/O₂.

  • Iodination : NIS (1.5 equiv) is added directly to the reaction mixture at 50°C.

  • Hydrolysis : In situ treatment with aqueous HCl (6M) completes the synthesis.

Performance Metrics :

StepTime (h)Yield (%)
Cyclization692
Iodination488
Hydrolysis1295

This method reduces purification steps and improves overall efficiency .

Analytical Characterization and Validation

Final products are validated using:

  • ¹H/¹³C NMR : Distinct signals for the iodinated aromatic proton (δ 8.2–8.4 ppm) and carboxylic acid (δ 12.1 ppm) .

  • X-ray Crystallography : Confirms regiochemistry and planar geometry of the pyrazolo[1,5-a]pyrimidine core .

  • HPLC : Purity >98% achieved via recrystallization from ethanol/water .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Stepwise SynthesisHigh regioselectivityMultiple purification steps
One-Pot ApproachTime-efficient, scalableSensitivity to excess NIS
Carboxylation via EsterMild conditionsRequires alkaline hydrolysis

Chemical Reactions Analysis

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 2-position can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Applications

Anticancer Activity
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has shown promise as an anticancer agent. Studies indicate that it can inhibit specific protein kinases involved in cancer cell proliferation. For instance, in vitro tests demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values of 12.5 µM and 15.0 µM respectively .

Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies have revealed its ability to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the effects observed:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

These results suggest potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties
Preliminary investigations indicate that derivatives of pyrazolo[1,5-a]pyrimidines may possess antimicrobial activity against various bacterial strains. This aspect warrants further exploration for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step synthetic pathways. Common methods include:

  • Halogenation Reactions : The introduction of iodine can be achieved through selective iodination processes.
  • Cyclization Reactions : These reactions facilitate the formation of the pyrazolo-pyrimidine framework.
  • Functional Group Modifications : The carboxylic acid group can undergo esterification or amidation to yield various derivatives .

Case Studies

Case Study on Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. This suggests its potential as a lead compound for developing novel anticancer therapies.

Safety and Toxicity Assessment
Toxicological evaluations indicated that this compound possesses a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models, highlighting its viability for further clinical development .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructureUnique Features
7-Methylpyrazolo[1,5-a]pyrimidineCHNLacks iodine; used in similar biological assays
2-Amino-7-methylpyrazolo[1,5-a]pyrimidineCHNContains an amino group instead of carboxylic acid; different biological activity
2-Fluoro-7-methylpyrazolo[1,5-a]pyrimidineCHF NFluorinated derivative; altered electronic properties affecting reactivity

This comparison illustrates the unique attributes of this compound due to its iodine substituent and carboxylic acid functionality .

Mechanism of Action

The mechanism of action of 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anticancer activity or enzyme inhibition .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features and molecular weights of key analogs:

Compound Name Substituents (Positions) Molecular Weight Key Properties References
2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid Iodo (2), Methyl (7), COOH (5) ~287 (estimated) High lipophilicity; reactive iodine atom
7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid Methyl (7), COOH (5) 193.17 Lower molecular weight; no halogen
2-Trifluoromethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CF₃ (2, 7), COOH (5) 303.20 Enhanced metabolic stability; electronegative
5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Furan (5), CF₃ (7), COOH (2) 297.19 Aromatic substituent; potential H-bonding
7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (ester) Cyclopropyl (7), COOCH₃ (5) 219.24 Steric hindrance; ester prodrug potential

Key Observations :

  • Iodo vs. Trifluoromethyl : The iodine atom increases molecular weight and polarizability compared to CF₃, which improves electronegativity and metabolic resistance .
  • Carboxylic Acid Position : The 5-carboxylic acid group is conserved in many analogs, suggesting its critical role in binding or solubility .
  • Methyl vs. Cyclopropyl : Methyl groups offer simplicity, while cyclopropyl substituents introduce conformational rigidity .

Biological Activity

2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its structure includes an iodine atom at the second position and a carboxylic acid functional group at the fifth position of the pyrimidine ring, which contributes to its reactivity and biological properties.

  • Molecular Formula : C8_8H6_6IN3_3O2_2
  • Molecular Weight : 303.06 g/mol
  • CAS Number : 2171314-23-9

The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. These kinases are crucial in signaling pathways related to cell proliferation, making this compound a potential candidate for anticancer therapy. The presence of the iodine atom enhances its susceptibility to nucleophilic attack, allowing for various chemical transformations that can lead to the formation of more biologically active derivatives .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In studies involving human cancer cell lines, this compound demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. For instance, it reduced cell viability in A549 human lung adenocarcinoma cells, showcasing its potential as a therapeutic agent against various cancers .

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of this compound alongside other pyrazolo derivatives on A549 cells and non-cancerous HSAEC-1 KT cells. The results indicated that this compound exhibited a dose-dependent reduction in cell viability, with a notable decrease in viability at concentrations around 100 µM after 24 hours of exposure. This suggests its potential utility in cancer treatment while also highlighting the importance of further investigations into its selectivity and toxicity profiles .

Enzyme Inhibition

Beyond its anticancer activity, this compound has shown promise as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known for their ability to inhibit various enzymes involved in critical biological processes. The carboxylic acid group can participate in interactions with enzyme active sites, enhancing the compound's inhibitory effects on target enzymes related to cancer and inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of structurally similar compounds:

Compound NameStructureUnique Features
7-Methylpyrazolo[1,5-a]pyrimidineC8_8H7_7N3_3Lacks iodine; used in similar biological assays
2-Amino-7-methylpyrazolo[1,5-a]pyrimidineC8_8H8_8N4_4Contains an amino group instead of carboxylic acid
2-Fluoro-7-methylpyrazolo[1,5-a]pyrimidineC8_8H6_6FN3O2_N3O2Fluorinated derivative; altered electronic properties

This comparison highlights the unique attributes of this compound due to its iodine substituent and carboxylic acid functionality.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step reactions, starting with condensation of pyrazole and pyrimidine precursors. Key steps include iodination at position 2 and carboxylation at position 4. Temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and catalysts (e.g., Pd for cross-coupling) critically affect regioselectivity and yield. For example, refluxing 5-amino-3-arylpyrazoles with iodinated ketones in ethanol under acidic conditions achieves ~60–70% yield . Chromatography (silica gel, ethyl acetate/petroleum ether) is essential for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry. For instance, the iodo substituent at C2 causes downfield shifts (~8.5–9.0 ppm for adjacent protons) .
  • IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .
  • HRMS : Exact mass (e.g., [M+H]<sup>+</sup> = 332.01) confirms molecular formula .
  • X-ray crystallography : Resolves fused-ring planarity and dihedral angles (e.g., 1.3° between pyrazole and pyrimidine rings) .

Q. What are the common chemical reactions involving the iodo and carboxylic acid substituents in this compound?

  • Answer :

  • Iodo group : Participates in Suzuki-Miyaura cross-coupling (with aryl boronic acids) to introduce aryl/heteroaryl groups .
  • Carboxylic acid : Forms amides via EDCl/HOBt-mediated coupling or esters via Fischer esterification .
  • Reactivity note : The iodo group’s steric hindrance may slow nucleophilic substitutions unless activated by CuI/ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic protocols for pyrazolo[1,5-a]pyrimidine derivatives?

  • Answer : Discrepancies in solvent polarity (e.g., ethanol vs. acetonitrile) and temperature (reflux vs. microwave) often arise. Systematic optimization using Design of Experiments (DoE) is recommended. For example, higher polarity solvents (DMF) improve solubility of iodinated intermediates but may reduce yield due to side reactions; microwave-assisted synthesis reduces reaction time by 50% .

Q. What structure-activity relationships (SAR) govern the biological activity of iodinated pyrazolo[1,5-a]pyrimidines?

  • Answer :

  • Iodo substituent : Enhances lipophilicity (logP ↑0.5–1.0) and binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Carboxylic acid : Critical for hydrogen bonding with targets (e.g., COX-2’s Arg120); methyl ester prodrugs improve bioavailability .
  • Data example : Analogues with 2-Iodo-7-methyl substitution show IC50 = 0.16 µM against Pf-dihydroorotate dehydrogenase vs. 1.2 µM for non-iodinated counterparts .

Q. What analytical challenges arise in quantifying trace impurities during scale-up, and how can they be mitigated?

  • Answer :

  • Challenges : Iodinated by-products (e.g., di-iodo derivatives) and residual palladium (from cross-coupling) are common.
  • Solutions :
  • HPLC-MS : Use C18 columns (0.1% TFA in water/acetonitrile) to separate impurities (LOD < 0.1%) .
  • ICP-MS : Detects Pd traces (target < 10 ppm) .
  • Crystallization : Recrystallization from cyclohexane/ethyl acetate removes hydrophobic impurities .

Methodological Considerations Table

Aspect Recommended Protocol Key References
Synthesis Condensation at 80°C in ethanol, followed by iodination with NIS in DMF at 25°C
Purification Column chromatography (silica gel, 7:3 ethyl acetate/petroleum ether)
Characterization X-ray crystallography for regiochemistry; <sup>1</sup>H/<sup>13</sup>C NMR for functional groups
Biological Assays Enzyme inhibition assays (e.g., COX-2 IC50 via fluorescence quenching)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.